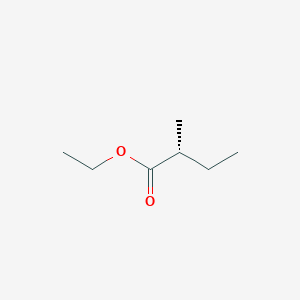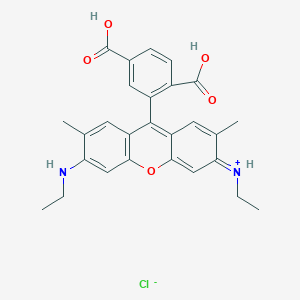![molecular formula C36H58N2O3S B1147966 Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] CAS No. 70808-63-5](/img/no-structure.png)
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipophilic membrane tracer
Wissenschaftliche Forschungsanwendungen
Biophysical and Biological Properties : Phosphorothioate-modified antisense oligonucleotides have been studied for their influence on biophysical and biological properties, including binding affinity, nuclease stability, and in vitro and in vivo activity. A mix of Rp and Sp linkages is required to achieve a balance between activity and nuclease stability (Wan et al., 2014).
Cellular Uptake and Trafficking : These compounds can enter cells without additional modification and mediate sequence-specific cleavage of various types of RNA. The intracellular distribution of PS-ASOs is mediated by protein interactions, affecting their therapeutic potency (Crooke et al., 2017).
Intra-Endosomal Trafficking : The study of PS-ASO trafficking through endocytic pathways revealed the requirement of lysobisphosphatidic acid for the release of PS-ASOs from late endosomes (Wang et al., 2017).
Interactions with Cellular Proteins : Research shows that chaperonin T-complex 1 (TCP1) proteins interact with PS-ASOs and enhance antisense activity. The nuclear import of PS-ASOs is partially through the RAN-mediated pathway (Liang et al., 2014).
Apoptotic Cell Targeting : Phosphatidylserine, a biomarker for apoptosis, can be targeted by ligands for imaging therapy-induced cell death. A specific clone from a peptide phage library showed high affinity for phosphatidylserine, suggesting its potential for imaging apoptosis (Shao et al., 2007).
Protein Engineering and Antibody Binding Sites : The engineering of antibody binding sites has implications for improving the specificity and efficacy of therapies, including those using phosphorothioate linkages (Huston et al., 1988).
Role in Glucose Metabolism and Insulin Action : Specific antisense oligonucleotides targeting low molecular weight protein-tyrosine phosphatase improved hyperglycemia and insulin sensitivity in obese mice, demonstrating the potential of PS-ASOs in metabolic disorders (Pandey et al., 2007).
Activatable Photodynamic Therapy : The development of boron dipyrromethene-based nanoparticles for enhanced tumor penetration and activatable photodynamic therapy. These nanoparticles undergo hierarchical disassembly, enabling efficient PDT (Zhang et al., 2021).
Eigenschaften
CAS-Nummer |
70808-63-5 |
|---|---|
Produktname |
Di-10-ASP-PS [N-(3-Sulfopropyl)-4-(4-didecylaminostyryl)pyridinium, inner salt] |
Molekularformel |
C36H58N2O3S |
Molekulargewicht |
598.92 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





